molecular formula C15H14O2 B6356522 4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde CAS No. 1509012-61-6

4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B6356522
CAS No.: 1509012-61-6
M. Wt: 226.27 g/mol
InChI Key: VBBYFQUPHLPULT-UHFFFAOYSA-N
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Description

4’-Methoxy-2-methyl-[1,1’-biphenyl]-4-carbaldehyde is an organic compound with the molecular formula C15H14O2 It is a biphenyl derivative characterized by the presence of a methoxy group at the 4’ position, a methyl group at the 2 position, and an aldehyde group at the 4 position

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methoxy-2-methyl-[1,1’-biphenyl]-4-carbaldehyde typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The specific steps are as follows:

    Preparation of 4’-Methoxy-2-methyl-[1,1’-biphenyl]: This intermediate can be synthesized by reacting 4-methoxyphenylboronic acid with 2-methylbromobenzene using a palladium catalyst.

    Formylation: The resulting 4’-Methoxy-2-methyl-[1,1’-biphenyl] is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the reaction of the biphenyl compound with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 4 position.

Industrial Production Methods

Industrial production of 4’-Methoxy-2-methyl-[1,1’-biphenyl]-4-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4’-Methoxy-2-methyl-[1,1’-biphenyl]-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 4’-Methoxy-2-methyl-[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: 4’-Methoxy-2-methyl-[1,1’-biphenyl]-4-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Methoxy-2-methyl-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-[1,1’-biphenyl]-4-carbaldehyde: Lacks the methyl group at the 2 position.

    2-Methyl-[1,1’-biphenyl]-4-carbaldehyde: Lacks the methoxy group at the 4’ position.

    4’-Methoxy-[1,1’-biphenyl]-4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.

Uniqueness

4’-Methoxy-2-methyl-[1,1’-biphenyl]-4-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the methoxy and methyl groups can influence its electronic properties and steric interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-methoxyphenyl)-3-methylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-9-12(10-16)3-8-15(11)13-4-6-14(17-2)7-5-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBYFQUPHLPULT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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